molecular formula C33H42O11 B1231572 Taxchinin A

Taxchinin A

Cat. No.: B1231572
M. Wt: 614.7 g/mol
InChI Key: VETCXRGMQJYOHM-JGYXPHOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxchinin A is a naturally occurring taxoid with an 11(15→1)-abeo-taxane skeleton, predominantly isolated from the leaves of Taxus chinensis (Chinese yew) . Unlike paclitaxel (Taxol®), a widely used microtubule-stabilizing anticancer drug, this compound lacks inherent cytotoxicity against tumor cell lines . Its structural uniqueness lies in the abeo-taxane core, characterized by a rearranged carbon skeleton where the C-15 methyl group migrates to C-1, forming a distinct 6/8/6-membered ring system . Despite its inactivity, this compound serves as a critical scaffold for synthesizing dual-functional derivatives that combine microtubule-targeting and NF-κB inhibitory activities, offering novel mechanisms for anticancer drug development .

Properties

Molecular Formula

C33H42O11

Molecular Weight

614.7 g/mol

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-5,6,10-triacetyloxy-2,8-dihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-4-yl] benzoate

InChI

InChI=1S/C33H42O11/c1-16-22(37)14-24(41-18(3)34)32(8)26(16)28(42-19(4)35)33(31(6,7)40)15-23(38)17(2)25(33)27(29(32)43-20(5)36)44-30(39)21-12-10-9-11-13-21/h9-13,22-24,26-29,37-38,40H,1,14-15H2,2-8H3/t22-,23-,24-,26-,27+,28-,29-,32+,33-/m0/s1

InChI Key

VETCXRGMQJYOHM-JGYXPHOZSA-N

SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4

Synonyms

taxchinin A

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity of this compound Derivatives vs. Reference Compounds
Compound Cell Line GI₅₀/IC₅₀ (μM) Mechanism Reference
This compound (parent) NCI-60 panel >100 Inactive
5-Oxo-taxchinin A (15 ) A549 (lung) 0.75 Microtubule destabilization
Compound 9 HCT-116 (colon) 0.77 Dual microtubule/NF-κB inhibition
Compound 10 MOLT-4 (leukemia) 0.65 Dual microtubule/NF-κB inhibition
Paclitaxel OVCAR-3 (ovarian) 0.001 Microtubule stabilization
Parthenolide HCT-116 (colon) 1.2 NF-κB inhibition
Table 2: Structural Modifications Enhancing this compound Bioactivity
Modification Effect on Activity Example Derivative Potency (IC₅₀, μM)
Introduction of α,β-unsaturated ketone (C-5) Enables microtubule destabilization Compound 4 1.2–2.5
Addition of N-acyl-3′-phenylisoserine chain (C-13) Enhances tubulin binding Compound 9 0.77
Epoxidation at C-13/C-15 Improves solubility and selectivity Compound 15 0.75

Q & A

Q. What experimental approaches are recommended for initial structural characterization of Taxchinin A?

Employ a combination of NMR (¹H/¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, use HPLC-UV/ELSD with C18 columns and gradient elution (methanol/water + 0.1% formic acid). Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable .

Q. How should researchers design cytotoxicity assays for this compound?

Use standardized cell lines (e.g., A549, HeLa, MCF-7) with IC₅₀ determination via MTT/WST-1 assays. Include positive controls (e.g., paclitaxel) and negative controls (DMSO vehicle). Replicate experiments ≥3 times with technical triplicates to assess intra-assay variability. Predefine exclusion criteria for outlier data points .

Q. What solvent systems optimize this compound solubility in in vitro studies?

Test DMSO (≤0.1% v/v) for stock solutions and dilute in culture media. For aqueous stability, consider cyclodextrin encapsulation (e.g., HP-β-CD) or co-solvents like PEG-400. Validate solubility via dynamic light scattering (DLS) and monitor compound degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound across studies be reconciled?

Conduct meta-analysis using the I² statistic to quantify heterogeneity ( ). Stratify by variables:

  • Cell line origin (cancer vs. normal)
  • Exposure time (24h vs. 72h)
  • Assay type (apoptosis vs. proliferation endpoints) Report 95% confidence intervals and perform sensitivity analyses excluding outlier studies .

Q. What mechanistic studies elucidate this compound’s dual inhibition of microtubules and NF-κB?

Combine:

  • Microtubule destabilization: Tubulin polymerization assays (fluorescence-based) + immunofluorescence for mitotic arrest (phospho-histone H3 staining)
  • NF-κB inhibition: EMSA for DNA binding, luciferase reporter assays (e.g., HEK293-NF-κB-Luc), and Western blotting for IκBα degradation Use isoform-specific siRNA knockdowns to differentiate targets (e.g., RelA/p65 vs. c-Rel) .

Q. Which strategies improve this compound’s bioavailability in preclinical models?

Develop pro-drug derivatives (e.g., esterification at C2/C5) to enhance lipophilicity. Assess pharmacokinetics via:

  • In vitro: Caco-2 permeability assays
  • In vivo: Plasma/tissue distribution in rodents (LC-MS/MS quantification) Compare AUC(0–24h) and Cₘₐₓ between formulations using ANOVA with Tukey post-hoc tests .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Implement chemical proteomics:

  • Photoaffinity labeling with this compound-azide probes
  • Click chemistry conjugation to biotin tags
  • Streptavidin pull-down + LC-MS/MS identification Confirm specificity via competition assays (excess unlabeled compound) .

Methodological Guidance for Data Interpretation

Q. What statistical methods address batch-to-batch variability in this compound isolation?

Apply multivariate ANOVA (MANOVA) to compare:

  • Extraction yields (methanol vs. supercritical CO₂)
  • Purity metrics (HPLC area%) Include principal component analysis (PCA) to cluster batches by NMR fingerprint regions .

Q. How to assess this compound’s synergistic effects with standard chemotherapeutics?

Use Chou-Talalay combination index (CI):

  • CI < 1: Synergy
  • CI = 1: Additivity
  • CI > 1: Antagonism Validate with isobologram analysis and mechanistic studies (e.g., ABC transporter inhibition) .

Q. What validation criteria confirm this compound’s novelty versus structural analogs?

  • ≥95% purity (HPLC)
  • Distinctive NOE correlations in NMR (e.g., H2-H19 vs. H2-H20)
  • Differential bioactivity profiles (e.g., IC₅₀ ratios across cell lines > 2-fold vs. taxol)
  • Novel crystal packing parameters (P21/c vs. P1 space groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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